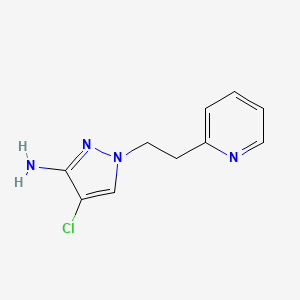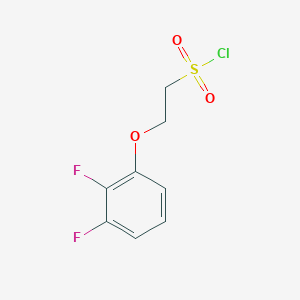
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate typically involves the esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(E)-3-(2,5-dimethoxyphenyl)acrylic acid+ethanolsulfuric acidEthyl (E)-3-(2,5-dimethoxyphenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of Ethyl (E)-3-(2,5-dimethoxyphenyl)ethanol.
Substitution: Formation of 2,5-dimethoxy-4-nitrophenylacrylate or 2,5-dimethoxy-4-bromophenylacrylate.
Applications De Recherche Scientifique
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and the ester functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (E)-3-(2,4-dimethoxyphenyl)acrylate
- Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate
- Ethyl (E)-3-(2,5-dimethoxyphenyl)propanoate
Uniqueness
Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The (E)-configuration of the acrylate moiety also contributes to its distinct properties compared to other isomers.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
ethyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-5-10-9-11(15-2)6-7-12(10)16-3/h5-9H,4H2,1-3H3/b8-5+ |
Clé InChI |
XIEVTAMMUAMFIQ-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CCOC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)





![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)







